4-Aminophenyl 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside
Overview
Description
4-Aminophenyl 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety, typically through a glycosidic bond. This compound features a glucopyranosyl group, which is a glucose molecule in its pyranose form, acetylated at multiple positions, and linked to an aminophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucose molecule are protected by acetylation using acetic anhydride in the presence of a catalyst like pyridine.
Glycosylation Reaction: The protected glucose is then subjected to a glycosylation reaction with 4-aminophenol in the presence of a glycosyl donor and a promoter such as silver triflate.
Deprotection: The final step involves the removal of protecting groups under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aminophenyl group can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide for methanolysis of acetyl groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Deacetylated or differently substituted glycosides.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Glycosidic Bonds: Helps in understanding the formation and cleavage of glycosidic bonds.
Biology
Enzyme Studies: Used to study enzymes that act on glycosidic bonds, such as glycosidases.
Cell Signaling: Investigated for its role in cell signaling pathways involving glycosides.
Medicine
Drug Development: Potential use in the development of drugs targeting glycosidic enzymes or pathways.
Diagnostic Agents: Used in the synthesis of diagnostic agents for detecting specific enzymes or metabolites.
Industry
Biotechnology: Used in the production of bioactive compounds.
Pharmaceuticals: Intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Aminophenyl 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes that recognize glycosidic bonds. The acetyl groups may influence its binding affinity and specificity. The aminophenyl group can participate in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside: Similar structure but with a nitro group instead of an amino group.
4-Methoxyphenyl 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside: Similar structure but with a methoxy group instead of an amino group.
Uniqueness
The presence of the aminophenyl group in 4-Aminophenyl 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside makes it unique in terms of its potential reactivity and interactions with biological molecules. The acetylation pattern also influences its solubility and stability.
Properties
IUPAC Name |
[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41NO17S/c1-14(34)41-12-23-25(43-16(3)36)27(44-17(4)37)29(46-19(6)39)31(48-23)50-26-24(13-42-15(2)35)49-32(51-22-10-8-21(33)9-11-22)30(47-20(7)40)28(26)45-18(5)38/h8-11,23-32H,12-13,33H2,1-7H3/t23?,24?,25-,26-,27+,28+,29+,30+,31+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPWTWYHBZEZSN-XQHHZNCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=C(C=C3)N)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@@H](O1)SC2=CC=C(C=C2)N)OC(=O)C)OC(=O)C)O[C@H]3[C@H]([C@H]([C@@H](C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41NO17S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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